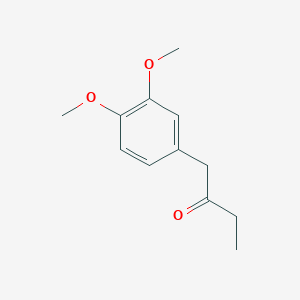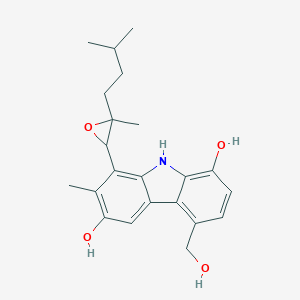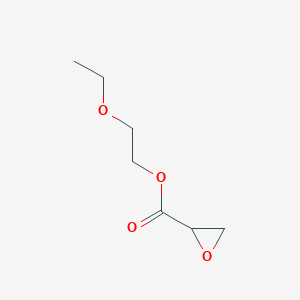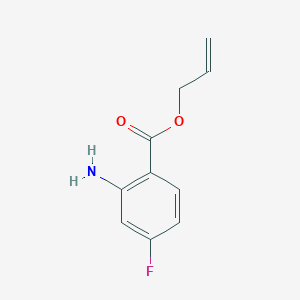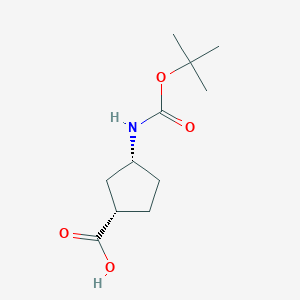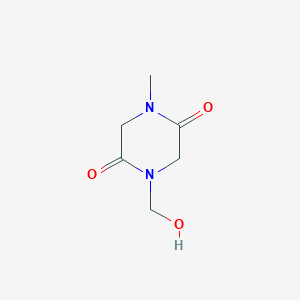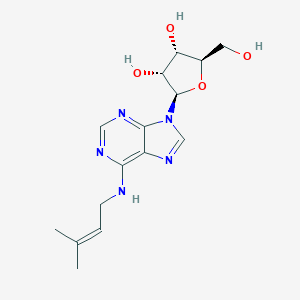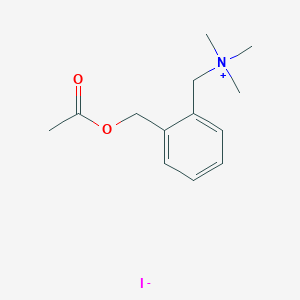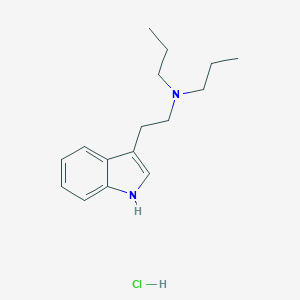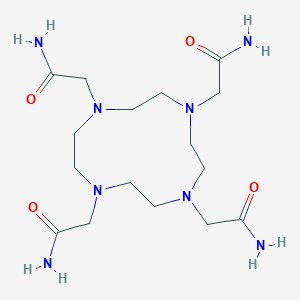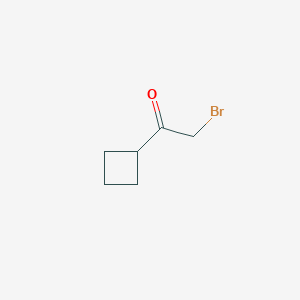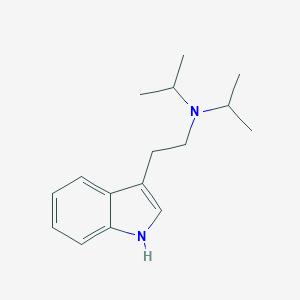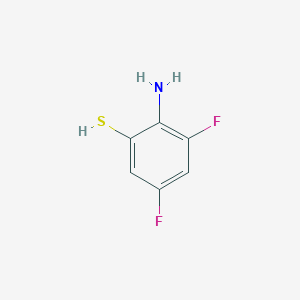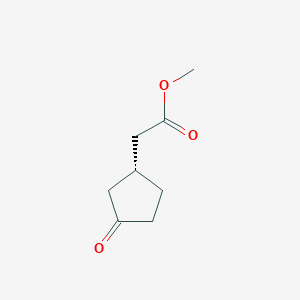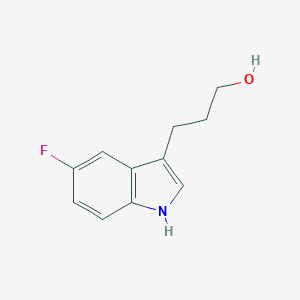
3-(5-fluoro-1H-indol-3-yl)propan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated indole derivatives is a topic of interest due to their pharmacological properties. For instance, the synthesis of 5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride was achieved through a multi-step process involving coupling of formamidine acetate with dimethylmethoxymalonate, followed by reaction with phosphorous oxychloride and subsequent catalytic reduction . This demonstrates the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been studied using computational methods, such as Gaussian09 software, and experimental techniques like FT-IR and FT-Raman spectroscopy. These studies provide detailed information on the optimized molecular structure, vibrational assignments, and potential energy distribution of normal modes vibrations . Such analyses are crucial for understanding the electronic properties and reactivity of fluorinated indoles.
Chemical Reactions Analysis
Fluorinated indoles are known to participate in various chemical reactions due to the presence of the fluorine atom, which can significantly alter the reactivity of the molecule. The papers do not provide specific reactions for 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, but they do discuss the synthesis and reactivity of similar fluorinated compounds, which can be used to infer potential reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indoles are influenced by the presence of the fluorine atom. For example, the incorporation of fluorine into ligands was found to reduce the pKa of the compounds, which had a beneficial influence on oral absorption, although the effect on oral bioavailability was not always predictable . Additionally, the fluorogenic reagent developed for the analysis of primary amines indicates the potential for fluorinated indoles to be used in analytical chemistry .
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
One significant application of compounds related to 3-(5-fluoro-1H-indol-3-yl)propan-1-ol is in the realm of antifungal treatments. A study by Guillon et al. (2011) synthesized derivatives of 1H-indol-3-ylmethylamino and found these compounds showed promising antifungal activity against strains of Candida albicans. These results suggest a potential use in designing new antifungal agents, particularly in combating fungal infections (Guillon et al., 2011).
Another research by Lebouvier et al. (2020) designed 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are analogs of fluconazole, for antifungal applications. These compounds exhibited potent antifungal activity, especially against various Candida species, highlighting the potential of indolyl-propan-ol derivatives in antifungal drug development (Lebouvier et al., 2020).
Pharmaceutical Synthesis
Compounds related to 3-(5-fluoro-1H-indol-3-yl)propan-1-ol have also been studied for their role in pharmaceutical synthesis. Borowiecki et al. (2017) investigated the lipase-catalyzed kinetic resolution of N-substituted 1-(β-hydroxypropyl)indoles, which could lead to the efficient synthesis of various pharmacologically active compounds. This approach opens avenues for producing enantiomerically enriched compounds that could be valuable in drug development (Borowiecki et al., 2017).
Molecular Logic Systems
In the field of molecular logic systems, a study by Zhang et al. (2008) synthesized a novel fluorophore, which could be used as a pH-controlled molecular switch and a protic solvent polarity sensor. This research indicates the potential of indole derivatives in creating sophisticated molecular sensors and logic systems (Zhang et al., 2008).
Catalytic Applications
T. N. Rao et al. (2019) explored the catalytic activity of nickel ferrite nanoparticles in synthesizing derivatives of 5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one. This study showcases the potential of indole derivatives in catalytic processes, particularly in the synthesis of compounds with antioxidant and antimicrobial activity (Rao et al., 2019).
Eigenschaften
IUPAC Name |
3-(5-fluoro-1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNVVCPTZHQWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567069 | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-fluoro-1H-indol-3-yl)propan-1-ol | |
CAS RN |
141071-80-9 | |
| Record name | 5-Fluoro-1H-indole-3-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141071-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



